N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-10-8-12(11(2)21-10)17(20)18-9-13(19)14-5-6-16(23-14)15-4-3-7-22-15/h3-8,13,19H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPZKULSRMNUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 356.48 g/mol. The compound features several key functional groups:
- Bithiophene Moiety : Enhances electronic properties and potential interactions with biological systems.
- Hydroxyethyl Group : Increases solubility and may facilitate interactions with biological targets.
- Carboxamide Group : Potentially involved in hydrogen bonding with biological macromolecules.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Bithiophene Core : This can be achieved through a Suzuki-Miyaura coupling reaction, where thiophene derivatives are coupled in the presence of a palladium catalyst.
- Introduction of the Hydroxyethyl Group : A nucleophilic substitution reaction is employed to attach the hydroxyethyl group to the bithiophene intermediate.
- Formation of the Furan Carboxamide : The furan ring is introduced through cyclization reactions, followed by the formation of the carboxamide bond via reaction with an appropriate amine.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes and Receptors : The compound may interact with specific molecular targets such as enzymes or receptors, modulating various biological pathways.
- Electron Transfer Processes : The bithiophene moiety can facilitate electron transfer processes, enhancing conductivity and potentially influencing cellular signaling pathways.
Case Studies and Research Findings
-
Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing bithiophene have shown promising results in inhibiting tumor growth in vitro .
Compound Cell Line IC50 (µM) Compound A A549 (Lung) 15.0 Compound B MCF7 (Breast) 10.5 Compound C HeLa (Cervical) 8.0 - Antimicrobial Properties : Some derivatives have demonstrated broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi. For example, compounds derived from similar frameworks have been shown to inhibit growth in resistant strains of Candida and Staphylococcus aureus .
- Neuroprotective Effects : Research indicates that certain bithiophene derivatives may exhibit neuroprotective properties by modulating oxidative stress pathways and reducing neuronal apoptosis .
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. What are the key synthetic strategies for synthesizing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide?
The synthesis of this compound likely involves:
- Stepwise assembly : Combining the 2,2'-bithiophene moiety with the hydroxyethyl group via nucleophilic substitution or coupling reactions. The furan-3-carboxamide fragment can be introduced through amidation using activated intermediates like acid chlorides or coupling reagents (e.g., DCC/DMAP) .
- Selective functionalization : For the bithiophene unit, methods such as Vilsmeier-Haack formylation or lithiation-electrophilic substitution (as seen in analogous systems) may control regioselectivity during derivatization .
Characterization : Use NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity. Purity can be assessed via HPLC or TLC .
Q. How can the regioselectivity of functionalization on the bithiophene moiety be determined experimentally?
Regioselectivity in bithiophene systems is influenced by electronic and steric factors:
- Vilsmeier-Haack formylation : The electrophilic reagent (ClCH=NMe₂⁺) targets the most electron-rich position adjacent to electron-donating groups (e.g., amino or hydroxyl substituents) .
- Lithiation-electrophilic substitution : n-BuLi deprotonates the most acidic proton (e.g., α to sulfur in thiophene), followed by reaction with electrophiles like DMF. This approach selectively modifies the 5´-position in 5-piperidino-2,2´-bithiophene derivatives .
Validation : Compare ¹H NMR shifts of formyl protons (δ ~9-10 ppm) or analyze NOE correlations to confirm substitution patterns.
Advanced Research Questions
Q. How do competing reaction pathways affect the yield and purity of this compound, and how can they be mitigated?
- Side reactions : Competing cyclization, over-alkylation, or oxidation of the hydroxyethyl group may occur. For example, Lawesson’s reagent used in thiophene thionation can lead to byproducts if reaction conditions (temperature, stoichiometry) are not tightly controlled .
- Mitigation strategies :
- Use protecting groups (e.g., silyl ethers for hydroxyls) during reactive steps.
- Optimize reaction time and temperature via kinetic studies.
- Employ chromatographic purification (e.g., flash column chromatography) to isolate the desired product .
Q. What analytical methods are critical for resolving contradictions in reported spectral data for similar compounds?
- NMR ambiguity : Overlapping signals in crowded regions (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC, HMBC) to assign connectivity.
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for regioisomers .
- Comparative analysis : Cross-reference with published data for structurally analogous compounds (e.g., 5-piperidino-2,2´-bithiophene derivatives) to identify consistent spectral patterns .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?
- DFT calculations : Predict electronic properties (HOMO/LUMO levels) to assess redox behavior, crucial for optoelectronic applications.
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) to prioritize synthetic targets. For instance, the furan-carboxamide group may mimic natural ligands in binding pockets .
- QSAR studies : Correlate substituent effects (e.g., methyl groups on furan) with experimental bioactivity data to refine structural motifs.
Q. What experimental controls are essential when evaluating the compound’s stability under physiological or catalytic conditions?
- Degradation studies : Incubate the compound in buffer solutions (varying pH) or simulated biological fluids, followed by LC-MS to monitor decomposition products.
- Catalytic stability : Test under reaction conditions (e.g., high temperature, presence of metal catalysts) using TLC or in situ IR to detect side reactions.
- Control experiments : Include inert analogs (e.g., methylated hydroxyl groups) to isolate the role of specific functional groups in instability .
Q. How can conflicting data on the compound’s solubility and partitioning behavior be reconciled?
- Solvent screening : Measure solubility in polar (DMSO, water) and nonpolar solvents (hexane, chloroform) using gravimetric or UV-Vis methods.
- LogP determination : Use shake-flask or HPLC-based methods to quantify octanol-water partitioning. Discrepancies may arise from impurities or polymorphism; thus, ensure high purity (>95%) via recrystallization .
- Molecular dynamics simulations : Model solvation effects to predict solubility trends and guide formulation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
